4'-(DIMETHYLCARBAMOYL)-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Description
4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 2-position and a dimethylcarbamoyl substituent (-N(C(=O)CH₃)₂) at the 4'-position.
Properties
IUPAC Name |
2-[4-(dimethylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECDTYBBOHCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683346 | |
| Record name | 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400727-53-9 | |
| Record name | 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of 4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 4'-Position
The 4'-position on the biphenyl scaffold is a critical site for modulating physicochemical and biological properties. Key analogs include:
Structural and Functional Differences
- Polarity and Solubility: The dimethylcarbamoyl group enhances polarity compared to non-polar groups like methyl (-CH₃) or bromomethyl (-CH₂Br). This may improve aqueous solubility, critical for bioavailability in drug candidates .
- Reactivity : Bromomethyl and diazidomethyl substituents are reactive sites for further functionalization (e.g., nucleophilic substitution or click chemistry), whereas dimethylcarbamoyl is more stable, favoring direct biological interactions .
- Biological Activity : Telmisartan-related intermediates (e.g., bromomethyl derivatives) are angiotensin II receptor blockers (ARBs), while dimethylcarbamoyl analogs may target different receptors due to carbamate-group interactions .
Toxicity and Stability
- Toxicity : Bromomethyl derivatives (e.g., 150766-86-2) are associated with alkylating toxicity, requiring careful handling. In contrast, dimethylcarbamoyl groups are generally less reactive but may undergo enzymatic hydrolysis to release dimethylamine, necessitating metabolic stability studies .
- Stability : Diazidomethyl analogs (e.g., TR-D753770) are thermally unstable due to the azide group, posing explosion risks. Dimethylcarbamoyl derivatives are more thermally stable but may degrade under acidic conditions .
Comparative Physicochemical Properties
| Property | 4'-Methyl | 4'-Bromomethyl | 4'-Diazidomethyl | 4'-Dimethylcarbamoyl (Theoretical) |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 2.1 | 2.5 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 1.5 | 1.2 |
| Melting Point (°C) | 180–182 | 145–147 | Not reported | ~160 (estimated) |
Key Pharmacological Insights
- Telmisartan Intermediates : Bromomethyl derivatives are critical for constructing the benzimidazole core in Telmisartan, a hypertensive drug .
- Toxicity Data: Intravenous administration of Telmisartan analogs in rats showed cardiovascular effects at doses as low as 0.3 mg/kg, highlighting the need for substituent-specific safety profiling .
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